N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide
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Description
Cyclopropanes are a class of compounds characterized by a three-membered ring structure with significant strain, which imparts unique reactivity patterns. The compound "N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide" is not directly mentioned in the provided papers, but it is related to the broader category of cyclopropane sulfonamides and their derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. One approach involves the rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, which allows for the creation of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner . Another method includes an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides, leading to the formation of indane derivatives . Additionally, the use of (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate has been reported for the synthesis of spirocyclopropanes .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex and is often studied using techniques such as NMR spectroscopy and X-ray diffraction. For instance, a range of trichlorocyclopropane derivatives were analyzed to reveal intramolecular CH-π interactions and the formation of intermolecular halogen bonds . These structural insights are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. The aforementioned synthesis methods are examples of the types of chemical reactions these compounds can undergo, such as cycloadditions and annulations . The Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes with ynamides is another reaction that yields cyclopentene sulfonamides, demonstrating the versatility of cyclopropane derivatives in forming new rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as the solvent used, can affect properties such as enantioselectivity in synthesis . The strained nature of the cyclopropane ring also affects the reactivity, making these compounds suitable for a variety of chemical transformations .
Safety And Hazards
The safety and hazards of the compound would be evaluated based on its physical and chemical properties, as well as its biological activity. This information is crucial for handling and storing the compound safely.
Future Directions
Future directions could involve further studies to better understand the compound’s properties, potential uses, and mechanism of action. It could also involve developing new synthesis methods or finding new applications for the compound.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-15(14,11-6-7-11)12-9-8-10-4-2-1-3-5-10/h4,11-12H,1-3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVUAGJRBUYNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide |
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